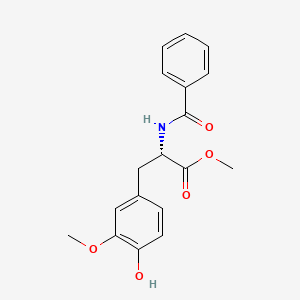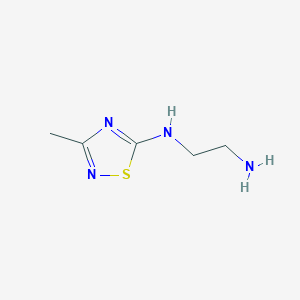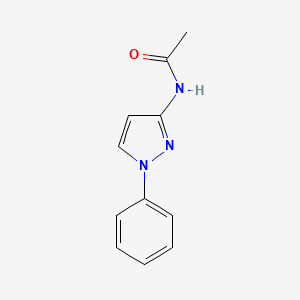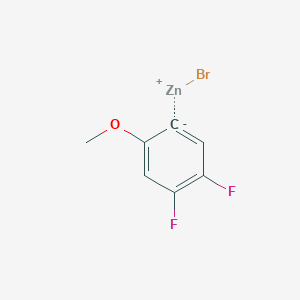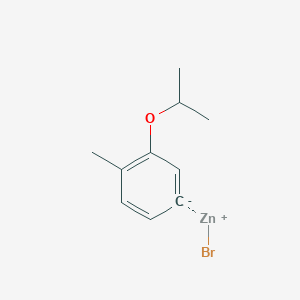
(3-i-Propyloxy-4-methylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-iso-propyloxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-iso-propyloxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-iso-propyloxy-4-methylphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
(3-iso-propyloxy-4-methylphenyl) bromide+Zn→(3-iso-propyloxy-4-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-iso-propyloxy-4-methylphenyl)zinc bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
(3-iso-propyloxy-4-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with (3-iso-propyloxy-4-methylphenyl)zinc bromide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (3-iso-propyloxy-4-methylphenyl)zinc bromide depend on the type of reaction. For example, in cross-coupling reactions, the major products are often biaryl compounds, while in oxidation reactions, phenols or quinones are formed.
科学的研究の応用
(3-iso-propyloxy-4-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which (3-iso-propyloxy-4-methylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-phenyl bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide: This compound has a similar structure but with additional methyl groups on the aromatic ring.
(4-iso-propyloxy-2-methylphenyl)magnesium bromide: This is a Grignard reagent with a similar structure but contains magnesium instead of zinc.
Uniqueness
(3-iso-propyloxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring and the presence of the zinc atom. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-2-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-7-5-4-6-9(10)3;;/h4,6-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
WABVBAYJURMWJH-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[C-]C=C1)OC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

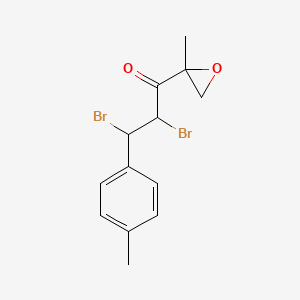
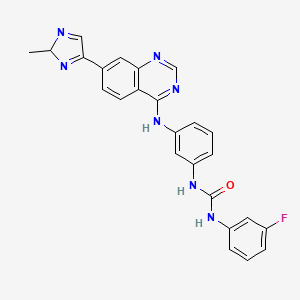
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
